molecular formula C16H12F3N3O2 B7810782 Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B7810782
M. Wt: 335.28 g/mol
InChI Key: XKPAVEYTMGUUIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . Another approach involves the use of FeCl3 and polyvinyl pyrrolidine to accelerate the addition of intermediates to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.

Biological Activity

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N3O2C_{16}H_{12}F_3N_3O_2. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological applications. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

Synthesis of the Compound

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One effective method includes the reaction of substituted hydrazines with ethyl cyanoacetate derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine framework. This approach allows for regioselective modifications that can enhance biological activity .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In one study, various derivatives were screened against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundP. aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells via modulation of key signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to significantly reduce biofilm formation in S. aureus by over 50%, indicating its potential as an antibiofilm agent .

Case Study 2: Anticancer Activity
A recent investigation into the compound's effects on cancer cell lines revealed that it reduced cell viability in MCF-7 cells (breast cancer) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .

Properties

IUPAC Name

ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-8-13(16(17,18)19)22-14(21-12)11(9-20-22)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPAVEYTMGUUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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